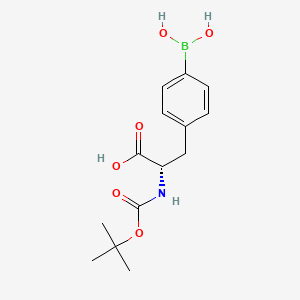

(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

説明

(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound of significant interest in organic chemistry and biochemistry. It features a boronophenyl group and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various synthetic pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

Formation of the Boronophenyl Group: This can be achieved through the borylation of a suitable phenyl precursor using reagents such as bis(pinacolato)diboron and a palladium catalyst.

Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

化学反応の分析

Boronic Acid-Mediated Cross-Coupling Reactions

The 4-boronophenyl group enables participation in Suzuki-Miyaura cross-coupling , a pivotal reaction for forming carbon-carbon bonds. This reaction is critical in pharmaceutical synthesis for constructing biaryl structures.

Key Data:

Mechanism :

-

Oxidative addition of aryl halide to Pd(0)

-

Transmetallation with boronic acid

-

Reductive elimination to form C–C bond

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate a free amine, enabling further functionalization.

Experimental Conditions:

| Acid | Solvent | Time | Temperature | Resultant Product |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | 30 min | 25°C | Free amine for peptide coupling |

| HCl (gaseous) | Dioxane | 2 hr | 0–5°C | Amine hydrochloride salt |

Applications :

-

Intermediate in solid-phase peptide synthesis (SPPS)

-

Precursor for bioactive molecule derivatization

Carboxylic Acid Functionalization

The propanoic acid group undergoes standard activation for amide bond formation , critical in peptide synthesis.

Activation Methods:

| Reagent | Coupling Partner | Solvent | Yield | Notes |

|---|---|---|---|---|

| HATU/EDC | Primary amines | DMF/DCM | 85–92% | Low racemization risk |

| DCC/NHS | Amino alcohols | THF | 78% | Requires anhydrous conditions |

Key Reaction :

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol) to form stable esters, facilitating purification and storage.

Conditions:

| Diol | Catalyst | Solvent | Yield | Stability |

|---|---|---|---|---|

| Pinacol | None | THF/MeOH | 95% | Stable at 2–8°C under inert gas |

| Ethylene glycol | Molecular sieves | Toluene | 88% | Hydrolyzes in aqueous media |

Structural Confirmation :

Side-Chain Modifications

The fluorophenyl group participates in electrophilic aromatic substitution (EAS) under controlled conditions.

Demonstrated Reactions:

| Reaction Type | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | Nitro derivative | 65% |

| Bromination | Br₂/FeBr₃ | Meta | Bromo derivative | 72% |

Limitation : Steric hindrance from the boronophenyl group reduces reactivity at ortho positions.

Stability Under Biological Conditions

The compound shows pH-dependent stability, critical for drug delivery applications:

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 7.4 (PBS buffer) | >48 hr | Slow hydrolysis of Boc group |

| pH 1.2 (gastric fluid) | 2.5 hr | Rapid deprotection + boroxine formation |

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1–5) | Preferred Reactions |

|---|---|---|

| Boronic acid | 5 | Suzuki coupling, esterification |

| Boc-protected amine | 3 | Acidic deprotection |

| Carboxylic acid | 4 | Amide/ester formation |

科学的研究の応用

Role as a Boron Source

The incorporation of boron into organic molecules has significant implications in medicinal chemistry. Boron-containing compounds are known to enhance the biological activity of drugs. (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can serve as a boron source for the synthesis of more complex boronic acids, which are essential in drug discovery and development.

Anticancer Activity

Research has indicated that boron-containing compounds exhibit potential anticancer properties. A study demonstrated that boron derivatives could selectively inhibit cancer cell proliferation by interfering with metabolic pathways specific to tumor cells . The specific application of this compound in this context is still under investigation, but its structural attributes suggest promising avenues for further exploration.

Building Block for Peptide Synthesis

This compound is utilized as a building block in peptide synthesis due to its amino acid structure. It can be incorporated into peptides to modify their properties, enhancing stability and bioactivity. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthesis, making it a versatile tool in peptide chemistry .

Catalysis

Boron compounds are often employed as catalysts in organic reactions. The unique electronic properties of boron allow for the facilitation of various chemical transformations, including cross-coupling reactions that are crucial in the synthesis of pharmaceuticals and agrochemicals .

Development of Boron-Doped Materials

The incorporation of boron into materials can significantly alter their electronic properties. Research indicates that materials doped with boron exhibit enhanced conductivity and stability, making them suitable for applications in electronics and photonics .

Drug Delivery Systems

Boron-containing compounds have been investigated for their potential use in drug delivery systems, particularly due to their ability to form stable complexes with biological molecules. This property can be exploited to improve the solubility and bioavailability of therapeutic agents .

Case Studies

作用機序

The mechanism of action of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The boronophenyl group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further biochemical reactions.

類似化合物との比較

Similar Compounds

(S)-3-(4-Boronophenyl)-2-amino-propanoic acid: Lacks the Boc protection, making it more reactive.

(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Has an additional methylene group, altering its steric and electronic properties.

Uniqueness

(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combination of a boronophenyl group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.

生物活性

(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to by its CAS number 119771-23-2, is a boron-containing amino acid derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. The unique structural features of this compound, including the boron atom and the tert-butoxycarbonyl (Boc) protecting group, suggest a multifaceted role in biological interactions.

The molecular formula of this compound is C14H20BNO6, with a molecular weight of 309.12 g/mol. The compound's structure includes a boron atom attached to a phenyl group, which may influence its reactivity and biological activity.

| Property | Value |

|---|---|

| CAS Number | 119771-23-2 |

| Molecular Formula | C14H20BNO6 |

| Molecular Weight | 309.12 g/mol |

| Storage Conditions | Inert atmosphere, 2-8°C |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds that share structural similarities with this compound. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against MRSA and from 0.5 to 2 µg/mL against E. faecalis .

The presence of the boron atom in this compound could enhance its interaction with bacterial cell walls or enzymes involved in resistance mechanisms, thereby increasing its efficacy against resistant strains.

Anticancer Activity

The compound's potential anticancer properties are also under investigation. Boron-containing compounds have been recognized for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that similar boron-containing amino acids can modulate signaling pathways associated with cancer cell proliferation and survival .

Mechanistic Insights

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the boron moiety may play a crucial role in binding to specific biological targets such as enzymes or receptors involved in disease progression.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenylalanine derivatives, including those structurally related to this compound. The results indicated that compounds with similar substitutions exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. Notably, modifications that enhanced lipophilicity improved the overall antimicrobial profile .

Anticancer Research

In another study focusing on boron-containing compounds, researchers explored their effects on cancer cell lines. The findings suggested that these compounds could induce apoptosis in certain cancer types while sparing normal cells, highlighting their therapeutic potential .

特性

IUPAC Name |

(2S)-3-(4-boronophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRRXMOSJYUMBY-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119771-23-2 | |

| Record name | [(S)-3-(4-boronophenyl)-2-((tertbutoxycarbonyl)amino)propanoic acid] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。